N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers great burstiness in various applications, including drug synthesis, polymer chemistry, and organic synthesis.
Preparation Methods
The synthesis of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves several steps. One common method includes the reaction of N-cyclohexylcyclohexanamine with 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Researchers use this compound to study biochemical pathways and interactions at the molecular level.
Medicine: It plays a role in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can be compared with other similar compounds, such as:
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid: This compound has a similar structure but differs in the length and branching of its carbon chain.
N-Cyclohexylcyclohexanamine (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid: This compound includes additional functional groups, making it unique in its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Biological Activity
N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known by its CAS number 158851-30-0, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.238 g/mol
- IUPAC Name : (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- SMILES Notation : CC(CC(=O)O)NC(=O)OC(C)(C)C
The biological activity of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is primarily attributed to its structural components, which allow it to interact with various biological targets. Key mechanisms include:
- Histone Deacetylase Inhibition : Similar to butyric acid, this compound may exhibit inhibitory effects on histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC8. This inhibition can lead to increased histone acetylation, promoting transcriptional activity in cells by loosening chromatin structure .
- Energy Metabolism : As a short-chain fatty acid derivative, it may participate in energy metabolism within cells, especially in colonocytes, where it serves as an energy source through the production of ATP via fatty acid metabolism .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound could possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production .
Table 1: Summary of Biological Activities
Case Studies
- Study on Histone Modification : A study demonstrated that butyric acid derivatives can significantly enhance histone acetylation levels in cancer cell lines, leading to altered gene expression profiles that promote apoptosis in malignant cells .
- In Vivo Studies on Inflammation : In animal models, administration of butyric acid has shown to reduce markers of inflammation in the gastrointestinal tract, suggesting potential therapeutic benefits for conditions like inflammatory bowel disease (IBD) .
- Metabolic Pathway Analysis : Research has indicated that butyric acid derivatives are metabolized into butyryl-CoA through pathways involving various ligases, which are crucial for their biological activity and energy metabolism functions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMYZXDFVUSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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